3-(4-Chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-1-phenylpropan-1-one
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Overview
Description
3-(4-Chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-1-phenylpropan-1-one is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a dimethylphenylamino group, and a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, 3,4-dimethylaniline, and acetophenone.
Condensation Reaction: The initial step involves a condensation reaction between 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide to form a chalcone intermediate.
Amination: The chalcone intermediate is then reacted with 3,4-dimethylaniline under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-3-[(3,4-dimethylphenyl)amino]-1-phenylpropan-1-one: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-3-[(3,4-dimethylphenyl)amino]-1-phenylpropan-1-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-(4-Chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-1-phenylpropan-1-one is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the chlorophenyl and dimethylphenylamino groups provides distinct chemical properties that can be leveraged in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C23H22ClNO |
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Molecular Weight |
363.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-(3,4-dimethylanilino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H22ClNO/c1-16-8-13-21(14-17(16)2)25-22(18-9-11-20(24)12-10-18)15-23(26)19-6-4-3-5-7-19/h3-14,22,25H,15H2,1-2H3 |
InChI Key |
XCTYNKDDZJXWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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